N-(Salicylidene)-2,4-dibromoaniline

Description

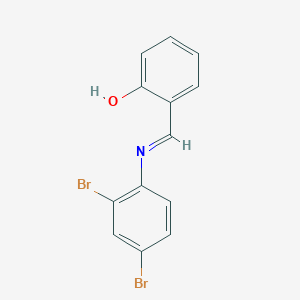

N-(Salicylidene)-2,4-dibromoaniline is a Schiff base derived from the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and 2,4-dibromoaniline. Schiff bases are characterized by their imine (-C=N-) linkage, which confers unique electronic and steric properties. The presence of bromine atoms at the 2- and 4-positions of the aniline ring introduces strong electron-withdrawing effects, enhancing thermal stability and influencing reactivity in biological and chemical systems .

Properties

IUPAC Name |

2-[(2,4-dibromophenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRERRKBMSWJVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction Fundamentals

The core synthesis involves the nucleophilic addition of 2,4-dibromoaniline to salicylaldehyde, followed by dehydration to form the imine bond. The reaction is typically conducted under reflux in polar protic solvents such as ethanol or methanol, which facilitate both solubility and proton transfer. A catalytic amount of acetic acid is often added to accelerate the reaction by polarizing the carbonyl group of salicylaldehyde, enhancing its electrophilicity.

Reaction Equation:

Stepwise Protocol

-

Reagent Preparation:

-

Reaction Conditions:

-

Reflux the mixture at 80°C for 4–6 hours.

-

Monitor progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

-

-

Workup and Isolation:

Yield and Purity:

| Parameter | Value |

|---|---|

| Isolated Yield | 75–85% |

| Melting Point | 132–134°C |

| Purity (HPLC) | >98% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. A patented approach involves a continuous flow reactor system to minimize reaction time and energy consumption:

-

Reactant Feed: Salicylaldehyde and 2,4-dibromoaniline (1:1 molar ratio) dissolved in methanol.

-

Reactor Conditions:

-

Temperature: 70–75°C

-

Pressure: 2–3 bar

-

Residence Time: 30–45 minutes

-

-

In-Line Purification:

-

Integrated crystallization unit with controlled cooling (10°C/min).

-

Centrifugal filtration to isolate the product.

-

Advantages:

-

90% yield at 500 kg/batch.

-

Reduced solvent waste via closed-loop recycling.

Solvent and Catalyst Optimization

Industrial protocols often substitute ethanol with cheaper solvents like isopropanol or methylene chloride. Sodium acetate trihydrate (NaOAc·3H₂O) is preferred over acetic acid for its lower corrosivity and ease of handling.

Critical Parameters Affecting Yield and Purity

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 82 | 98 |

| Methanol | 32.7 | 78 | 97 |

| Isopropanol | 19.9 | 70 | 95 |

Ethanol balances solubility and polarity, minimizing byproduct formation.

Temperature and Time

-

Optimal Range: 75–85°C for 5 hours.

-

Lower temperatures (<60°C) result in incomplete condensation (yield <50%).

-

Prolonged heating (>8 hours) promotes oxidative degradation, reducing purity to <90%.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (80–85%). This method is advantageous for high-throughput screening but limited by equipment costs.

Solid-State Mechanochemical Synthesis

Ball-milling salicylaldehyde and 2,4-dibromoaniline with a catalytic amount of NaHCO₃ yields the product in 70% yield after 2 hours. While solvent-free, this approach requires post-milling purification.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional Reflux | 75–85 | 4–6 hours | Moderate |

| Continuous Flow | 90 | 30 minutes | High |

| Microwave | 80–85 | 15 minutes | Low |

| Mechanochemical | 70 | 2 hours | Moderate |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(Salicylidene)-2,4-dibromoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

N-(Salicylidene)-2,4-dibromoaniline is utilized as a ligand to form metal complexes. These complexes exhibit unique properties due to the ability of the Schiff base to coordinate with metal ions through nitrogen and oxygen atoms. The resulting chelates are studied for their potential applications in catalysis and materials science.

Research indicates that this compound possesses antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for developing new pharmaceuticals or agricultural fungicides. The bromine atoms may enhance biological activity through mechanisms such as halogen bonding.

Dyes and Pigments

Due to its chromophoric properties, this compound is explored in the synthesis of dyes and pigments. Its structural features allow for vibrant color production, which is valuable in textile and coating industries.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against bacterial strains such as E. coli and S. aureus | Pharmaceutical development |

| Metal Complex Formation | Complexation with copper ions showed enhanced catalytic activity in oxidative reactions | Catalysis research |

| Dye Synthesis | Utilized in creating azo dyes with high stability and vivid colors | Textile industry |

Mechanism of Action

The mechanism of action of N-(Salicylidene)-2,4-dibromoaniline involves its ability to form stable complexes with metal ions. The Schiff base can coordinate to metal ions through its nitrogen and oxygen atoms, forming chelates that exhibit unique chemical and biological properties. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Salicylidene moiety : The ortho-hydroxy group enables intramolecular hydrogen bonding with the imine nitrogen, stabilizing the structure .

Comparison with Similar Compounds

Schiff bases with substituted aniline moieties exhibit diverse physicochemical and biological properties. Below, N-(Salicylidene)-2,4-dibromoaniline is compared to structurally related compounds.

Physicochemical Properties

- Thermal Stability : Bromine’s electron-withdrawing nature likely increases thermal stability compared to methoxy- or methyl-substituted analogs.

- Solubility : The dibromo derivative is expected to exhibit lower aqueous solubility than hydroxyl- or methoxy-substituted Schiff bases, limiting bioavailability .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(Salicylidene)-2,4-dibromoaniline, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via Schiff base formation by condensing 2,4-dibromoaniline with salicylaldehyde. A typical procedure involves refluxing equimolar amounts of 2,4-dibromoaniline and salicylaldehyde in ethanol or methanol under acidic (e.g., glacial acetic acid) or neutral conditions. Reaction progress is monitored via TLC, and the product is isolated via recrystallization or column chromatography. Yield optimization (e.g., 58% in related sulfamoyl naphthoate synthesis) requires controlled stoichiometry, temperature (~60–80°C), and solvent polarity . Characterization includes NMR (e.g., δH signals for imine protons at ~8.5–10.1 ppm) and mass spectrometry (e.g., [M-H]⁻ peak at m/z 498.1 in analogous compounds) .

Q. How is this compound characterized structurally and electronically?

- Methodological Answer : Key techniques include:

- Single-crystal XRD : Resolves bond lengths (e.g., C=N imine bond ~1.28–1.30 Å) and dihedral angles between aromatic rings, confirming planar geometry .

- FT-IR : Identifies ν(C=N) stretches at ~1600–1620 cm⁻¹ and phenolic O-H stretches at ~3200–3500 cm⁻¹ .

- UV-Vis : Reveals π→π* and n→π* transitions in the 250–400 nm range, influenced by bromine substituents’ electron-withdrawing effects .

Q. What safety precautions are critical when handling 2,4-dibromoaniline precursors?

- Methodological Answer : 2,4-Dibromoaniline (CAS 615-57-6) is acutely toxic (Oral Tox. 3), causes skin/eye irritation, and targets the respiratory system. Use PPE: nitrile gloves, P2 respirators, and fume hoods. Store in sealed containers away from oxidizers. Waste disposal follows hazardous chemical protocols .

Advanced Research Questions

Q. How do bromine substituents influence the electronic and antimicrobial properties of Schiff base derivatives?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances electrophilicity of the imine bond, potentially increasing interactions with microbial enzymes. In antimycobacterial assays (e.g., M. tuberculosis H37Rv), brominated derivatives like this compound may exhibit lower MIC values compared to non-halogenated analogs due to improved membrane permeability. Activity is assessed via microdilution assays in Middlebrook 7H9 broth, with viability measured using resazurin .

Q. What computational approaches elucidate the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (e.g., ~4.5 eV), electrostatic potential surfaces (EPS), and Fukui indices to identify nucleophilic/electrophilic sites. Bromine atoms reduce HOMO energy, enhancing oxidative stability .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO/water) to assess solubility and aggregation behavior .

Q. How does regioselectivity challenge the synthesis of brominated Schiff base derivatives?

- Methodological Answer : Competing reactions (e.g., para vs. ortho substitution in 2,4-dibromoaniline) arise due to steric and electronic effects. For example, palladium-catalyzed cross-couplings (Heck, Suzuki) with 2,4-dibromoaniline require ligand-controlled selectivity (e.g., bulky phosphines favor mono- vs. di-substitution). GC-MS and HPLC track side products, while reaction optimization (e.g., excess alkyne in pseudo-five-component reactions) improves yields .

Q. Can this compound act as a ligand in coordination chemistry?

- Methodological Answer : The imine and phenolic -OH groups enable chelation with transition metals (e.g., Cu(II), Ni(II)). Synthesis involves mixing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol, followed by pH adjustment (6–7). Complexes are characterized via ESR (for Cu(II)), magnetic susceptibility, and cyclic voltammetry to assess redox activity .

Key Challenges and Contradictions

- Synthetic Yields : Reported yields for analogous Schiff bases vary (42–72%), influenced by solvent choice and substituent steric effects. For example, THF/amine bases (DIPEA) improve Heck reaction yields compared to polar aprotic solvents .

- Biological Activity : While N-(salicylidene)-2-hydroxyaniline shows antimycobacterial activity, brominated analogs may exhibit cytotoxicity (e.g., reduced viability in MTT assays), requiring structure-activity relationship (SAR) studies to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.